molecular formula C6H3N3O7 B14482391 3,5-Dinitro-2-(2-nitroethenyl)furan CAS No. 64554-47-8

3,5-Dinitro-2-(2-nitroethenyl)furan

Cat. No.: B14482391
CAS No.: 64554-47-8
M. Wt: 229.10 g/mol
InChI Key: YFXVBXWHLAIDBC-UHFFFAOYSA-N
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Description

3,5-Dinitro-2-(2-nitroethenyl)furan is a chemical compound with the molecular formula C6H3N3O7. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-2-(2-nitroethenyl)furan typically involves nitration reactions. One common method is the direct nitration of furan derivatives using a mixture of concentrated nitric acid and sulfuric acid. This process introduces nitro groups at specific positions on the furan ring .

Industrial Production Methods

Industrial production of this compound often employs similar nitration techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2-(2-nitroethenyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, amino compounds, and other functionalized molecules that can be further utilized in different applications .

Scientific Research Applications

3,5-Dinitro-2-(2-nitroethenyl)furan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-(2-nitroethenyl)furan involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. This property is exploited in its antibacterial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitroaniline
  • 3,5-Dinitroaniline
  • 2,5-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,4-Dinitroaniline

Uniqueness

3,5-Dinitro-2-(2-nitroethenyl)furan is unique due to its specific structure, which includes both nitro and ethenyl groups attached to the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other nitro compounds .

Properties

CAS No.

64554-47-8

Molecular Formula

C6H3N3O7

Molecular Weight

229.10 g/mol

IUPAC Name

3,5-dinitro-2-(2-nitroethenyl)furan

InChI

InChI=1S/C6H3N3O7/c10-7(11)2-1-5-4(8(12)13)3-6(16-5)9(14)15/h1-3H

InChI Key

YFXVBXWHLAIDBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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